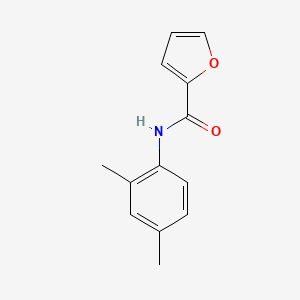

N-(2,4-dimethylphenyl)furan-2-carboxamide

Description

N-(2,4-Dimethylphenyl)furan-2-carboxamide is a furan-carboxamide derivative featuring a 2,4-dimethylphenyl substituent on the amide nitrogen. This compound belongs to a broader class of aryl-furan carboxamides, which are studied for their diverse physicochemical properties and biological activities, including receptor antagonism (e.g., S1P4 antagonism) . The 2,4-dimethyl groups on the phenyl ring introduce steric and electronic effects that influence molecular conformation, solubility, and intermolecular interactions, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-5-6-11(10(2)8-9)14-13(15)12-4-3-7-16-12/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEHJTQSRSPZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

Furan-2-carbonyl chloride+2,4-dimethylaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes EAS at the 5-position due to its electron-rich nature. Common reactions include:

Nitration

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Conditions : 0–5°C, 2–4 hours

Product : N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| N-(2,4-dimethylphenyl)furan-2-carboxamide | HNO₃/H₂SO₄ | 5-Nitro derivative | 70–78% |

Halogenation

Example : Bromination using Br₂ in acetic acid yields 5-bromo-N-(2,4-dimethylphenyl)furan-2-carboxamide .

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, reflux, 6h | Furan-2-carboxylic acid + 2,4-dimethylaniline |

| Basic (NaOH, Δ) | 2M NaOH, reflux, 4h | Furan-2-carboxylate salt + 2,4-dimethylaniline |

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon .

Metal Complexation

The furan oxygen and amide carbonyl can coordinate with transition metals:

Example : Reaction with Cu(II) or Fe(III) salts in ethanol forms stable complexes .

| Metal Salt | Coordination Sites | Application |

|---|---|---|

| CuCl₂ | Furan O, amide O/N | Catalysis or material science |

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling requires prior halogenation. For instance:

-

Bromination : Introduce Br at the 5-position of the furan ring using N-bromosuccinimide (NBS) .

-

Coupling : React with aryl boronic acids using Pd(PPh₃)₄ and K₃PO₄ :

| Substrate | Boronic Acid | Product | Yield |

|---|---|---|---|

| 5-Bromo-N-(2,4-dimethylphenyl)furan-2-carboxamide | Phenylboronic acid | 5-Phenyl derivative | 65–83% |

Oxidation

The furan ring can be oxidized to a diketone using ozone or RuO₄ :

Product : 2,5-Diketo derivative (unstable, often undergoes further reactions).

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran (THF):

Product : N-(2,4-dimethylphenyl)tetrahydrofuran-2-carboxamide.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Antimicrobial analogs : Introduce nitro groups or heterocyclic substituents .

-

Insecticidal analogs : Modify the phenyl ring with chloro or methoxy groups.

Table 2: Functional Group Reactivity

| Functional Group | Reaction | Typical Products |

|---|---|---|

| Furan ring | EAS, oxidation | Nitro, bromo, or diketo derivatives |

| Amide group | Hydrolysis | Carboxylic acid/aniline |

| Aromatic phenyl ring | Halogenation | Bromo/chloro analogs |

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties

N-(2,4-dimethylphenyl)furan-2-carboxamide has been investigated for its potential antibacterial and antifungal activities. The furan ring structure is known to enhance the interaction with biological targets, which may lead to the modulation of bacterial growth and fungal proliferation.

- Case Study : A study demonstrated that derivatives of furan compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The presence of the dimethylphenyl group in this compound may contribute to its efficacy against resistant bacterial strains.

Anti-inflammatory and Analgesic Effects

Research indicates that furan derivatives can also possess anti-inflammatory and analgesic properties. These effects are crucial for developing new therapeutic agents for conditions such as arthritis and chronic pain.

- Data Table: Biological Activities of Furan Derivatives

Materials Science Applications

Building Blocks for Advanced Materials

The compound serves as a precursor for synthesizing advanced materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymers or composites that require enhanced performance characteristics.

- Example : Research has shown that incorporating furan derivatives into polymer matrices can improve their mechanical strength and thermal stability, making them suitable for applications in electronics and coatings.

Biological Studies

Modulation of Biological Pathways

This compound has been studied for its role in modulating various biological pathways. This includes interactions with enzymes or receptors that are critical for cellular functions.

- Mechanism of Action : The compound is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions facilitated by the furan ring and carboxamide group. This interaction may lead to the modulation of signaling pathways involved in inflammation and cell growth .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating the p53-p21 pathway, leading to cell cycle arrest and programmed cell death. Additionally, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Halogen-Substituted Analogs

- N-(4-Bromophenyl)furan-2-carboxamide (): Structure: Features a bromine atom at the para position of the phenyl ring. Applications: Primarily serves as an intermediate for further functionalization.

5-(2,5-Dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide ():

- Structure : Combines dichlorophenyl (electron-withdrawing) and dimethylphenyl (electron-donating) groups.

- Activity : Demonstrated moderate S1P4 antagonism (IC₅₀ ~300 nM) with high selectivity over other S1P receptor subtypes. The 2,6-dimethyl groups may reduce steric clashes compared to 2,4-dimethyl substitution .

2.2 Nitro-Substituted Analogs

- N-(2-Nitrophenyl)furan-2-carboxamide (): Structure: A nitro group at the ortho position introduces strong electron-withdrawing effects and intramolecular hydrogen bonding (N1⋯O3 = 2.615 Å). Conformation: Non-planar 2-furancarboxamide moiety due to steric and electronic interactions, contrasting with the planar structure of some analogs. Crystal Packing: Forms helical chains via C–H⋯O interactions, unlike the hydrogen-bonded dimers observed in dimethyl-substituted derivatives .

2.3 Alkyl-Substituted Analogs

- N-(4-Methylphenyl)furan-2-carboxamide (): Structure: A single para-methyl group provides milder steric effects compared to 2,4-dimethyl substitution. Electronic Effects: Increased electron density on the phenyl ring may enhance π-π stacking interactions. Molecular Weight: C₁₂H₁₁NO₂ (MW = 201.22 g/mol), lighter than the 2,4-dimethyl analog (C₁₃H₁₃NO₂, MW = 215.25 g/mol) .

N-(2,4-Dimethylphenyl)benzenesulfonamide ():

- Structure : Replaces the furan-carboxamide with a sulfonamide group.

- Conformation : The sulfonamide group induces a bent molecular geometry (C–SO₂–NH–C torsion angle = 66.5°), unlike the more planar carboxamides.

- Crystal Packing : Stabilized by N–H⋯O hydrogen bonds, similar to carboxamides but with distinct tilt angles between aromatic rings (41.0°) .

2.4 Functionalized Analogs

- N-[2-(Hydroxymethyl)phenyl]furan-2-carboxamide (): Structure: A hydroxymethyl group at the ortho position increases polarity. Solubility: Enhanced aqueous solubility compared to hydrophobic dimethyl-substituted analogs. Applications: Potential for prodrug development due to the reactive –CH₂OH group .

- 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide (): Structure: Incorporates a phenoxymethyl linker and diethylamino group. Properties: The bulky diethylamino group may improve membrane permeability but reduce target specificity .

Biological Activity

N-(2,4-dimethylphenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H13N1O2

- Molecular Weight : 217.24 g/mol

The compound features a furan ring substituted with a carboxamide group and a dimethylphenyl moiety, which contributes to its biological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including drug-resistant strains. The mechanism involves disrupting cell wall synthesis and interfering with essential metabolic processes in microbial cells .

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Anticancer Properties

This compound has shown promising anticancer activity, particularly against hepatocellular carcinoma and breast cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Case Study: Hepatocellular Carcinoma

In vitro studies using HepG2 cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was effective at concentrations as low as 10 µM, leading to increased apoptotic markers such as cleaved PARP and caspase-3 activation .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antimicrobial Action : Inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that modifications to the phenyl group or furan ring can significantly influence its biological activity. Compounds with larger or more polar substituents tend to exhibit enhanced antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)furan-2-carboxamide, and what methodological considerations ensure reproducibility?

- Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting furan-2-carbonyl chloride with 2,4-dimethylaniline under reflux in aprotic solvents like acetonitrile or 1,4-dioxane (120°C, 18–24 hours). Post-reaction, the product is isolated via filtration and recrystallized from chloroform/methanol mixtures . Key considerations include stoichiometric equivalence, inert atmosphere (to prevent hydrolysis of acyl chloride), and purity of starting materials. Monitoring reaction progress via TLC and confirming product identity through (amide proton at δ ~10–12 ppm) and (carbonyl signal at ~160 ppm) is critical .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Answer :

- FT-IR : Confirms amide bond formation via peaks at ~1670 cm (C=O stretch) and ~3240 cm (N-H stretch) .

- NMR : identifies aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ ~2.2–2.5 ppm), and furan protons (δ ~6.1–7.4 ppm). resolves carbonyl carbons (~160 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks matching the molecular formula (C) .

- HPLC : Used to assess purity (>95%) by comparing retention times with standards .

Advanced Research Questions

Q. How can crystallographic analysis resolve structural ambiguities in this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) determine bond lengths, angles, and torsion angles, resolving conformational uncertainties. For example, reveals that intramolecular H-bonding (e.g., N–H⋯O=C) stabilizes planar amide conformations, while steric effects from substituents (e.g., nitro groups) induce torsional strain . Discrepancies in dihedral angles between substituents (e.g., furan vs. phenyl rings) can be validated against computational models (DFT) .

Q. What strategies optimize synthesis yield and purity in complex furan-2-carboxamide derivatives?

- Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates.

- Catalysis : Suzuki-Miyaura cross-coupling ( ) introduces aryl groups via Pd catalysts, requiring rigorous exclusion of oxygen and moisture .

- Purification : Gradient recrystallization (e.g., chloroform/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts. For thermally unstable derivatives, flash chromatography under reduced pressure is preferred .

- Yield Tracking : Reaction parameters (temperature, time) are optimized using Design of Experiments (DoE) to identify key variables .

Q. How can researchers evaluate structure-activity relationships (SAR) for biological activity in furan-2-carboxamide derivatives?

- Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., nitro, halogens) or donating groups (e.g., methoxy) to the phenyl or furan rings. shows halogenated derivatives (e.g., 4-bromophenyl) exhibit enhanced antibacterial activity against drug-resistant strains .

- Biological Assays : Test compounds in vitro (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). For example, identifies anticancer activity via apoptosis induction in HeLa cells .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR kinase or tubulin. MD simulations assess stability of ligand-target complexes .

Q. How should researchers address contradictory data in crystallographic or spectroscopic studies?

- Answer :

- Cross-Validation : Compare SC-XRD data (e.g., torsion angles in vs. 17) with spectroscopic findings (e.g., IR carbonyl shifts) .

- Crystallographic Software : Use SHELXL’s validation tools (e.g., ADDSYM) to check for missed symmetry or disorder. PLATON’s SQUEEZE function models solvent-accessible voids .

- Dynamic Effects : NMR variable-temperature (VT) experiments detect conformational flexibility (e.g., amide bond rotation) that may explain discrepancies between solid-state (XRD) and solution (NMR) data .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Diagnostic Peaks/Signals | Reference |

|---|---|---|

| FT-IR | 1670 cm (C=O), 3240 cm (N-H) | |

| δ 10.5 ppm (N-H), δ 2.2 ppm (CH) | ||

| δ 160 ppm (C=O), δ 115–150 ppm (aromatic C) |

Table 2 : Common Crystallographic Parameters for Furan-2-Carboxamides

| Parameter | Typical Range | Example () |

|---|---|---|

| C=O Bond Length | 1.21–1.23 Å | 1.226 Å |

| N–H⋯O H-bond Distance | 2.6–2.8 Å | 2.615 Å |

| Dihedral Angle (Furan-Phenyl) | 5–15° | 9.71° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.